molecular formula C11H10Cl2N2O2 B14520117 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline CAS No. 62484-32-6

2,4-Dichloro-7-ethoxy-6-methoxyquinazoline

Cat. No.: B14520117
CAS No.: 62484-32-6
M. Wt: 273.11 g/mol
InChI Key: ULBSXDNVNYDRLI-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-ethoxy-6-methoxyquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry and pharmaceuticals. The presence of chloro, ethoxy, and methoxy groups in the quinazoline ring structure imparts unique chemical properties to this compound.

Preparation Methods

The synthesis of 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a quinazoline precursor followed by the introduction of ethoxy and methoxy groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

2,4-Dichloro-7-ethoxy-6-methoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The ethoxy and methoxy groups can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dichloro-7-ethoxy-6-methoxyquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-ethoxy-6-methoxyquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, disrupting cellular pathways and exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

2,4-Dichloro-7-ethoxy-6-methoxyquinazoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62484-32-6

Molecular Formula

C11H10Cl2N2O2

Molecular Weight

273.11 g/mol

IUPAC Name

2,4-dichloro-7-ethoxy-6-methoxyquinazoline

InChI

InChI=1S/C11H10Cl2N2O2/c1-3-17-9-5-7-6(4-8(9)16-2)10(12)15-11(13)14-7/h4-5H,3H2,1-2H3

InChI Key

ULBSXDNVNYDRLI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)OC

Origin of Product

United States

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